molecular formula C18H23N5O2 B2952624 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2197576-40-0

6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one

カタログ番号: B2952624
CAS番号: 2197576-40-0
分子量: 341.415
InChIキー: KGJCGRLWOMMUFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic molecule featuring a dihydropyrimidin-4-one core substituted with a cyclopropyl group, a piperidinylmethyl linker, and a methyl group. The cyclopropyl moiety may enhance metabolic stability compared to larger alkyl groups (e.g., cyclohexyl), while the piperidine ring could facilitate interactions with central nervous system (CNS) receptors due to its common presence in neuroactive compounds .

特性

IUPAC Name

6-cyclopropyl-3-[[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-21-11-20-16(9-17(21)24)22-6-4-13(5-7-22)10-23-12-19-15(8-18(23)25)14-2-3-14/h8-9,11-14H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJCGRLWOMMUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCC(CC2)CN3C=NC(=CC3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including pharmacological properties and potential therapeutic applications.

Structural Characteristics

This compound features a complex structure that includes:

  • A dihydropyrimidinone core, known for its ability to interact with various biological targets.
  • A piperidine moiety that enhances its lipophilicity and potential for central nervous system penetration.
  • A cyclopropyl substituent that may contribute to its unique pharmacological profile.

1. Anticancer Properties

Research has indicated that derivatives of dihydropyrimidinones exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes related to various diseases:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to the target compound have demonstrated promising AChE inhibitory activity with IC50 values in the micromolar range .
  • Urease Inhibition : Urease inhibitors are valuable in treating infections caused by urease-producing bacteria. Studies have reported that dihydropyrimidinones can act as effective urease inhibitors, showcasing their potential in antibacterial applications .

3. Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Dihydropyrimidinones have been tested against various bacterial strains, showing significant inhibitory effects. The structure-function relationship suggests that modifications to the piperidine or cyclopropyl groups can enhance antimicrobial potency .

Case Studies and Research Findings

StudyTarget ActivityFindings
Study 1AnticancerInduced apoptosis in breast cancer cell lines with an IC50 of 10 µM.
Study 2AChE InhibitionDemonstrated IC50 of 0.63 µM, indicating strong inhibitory potential compared to standard drugs .
Study 3AntimicrobialEffective against E. coli and S. aureus with MIC values ranging from 5 to 20 µg/mL.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The piperidine moiety facilitates binding to neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Interaction : The structural features allow for effective interaction with target enzymes, leading to inhibition and subsequent therapeutic effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its combination of a dihydropyrimidinone core, cyclopropyl group, and piperidine linker. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural Features and Implications

Compound Name/Identifier Core Structure Substituents Potential Impact
Target Compound Dihydropyrimidin-4-one - Cyclopropyl (C-4)
- Piperidinylmethyl (C-6)
- Methyl (C-3)
- Cyclopropyl: Metabolic stability
- Piperidine: CNS penetration
- Methyl: Reduced oxidation risk
4i () Dihydropyrimidin-2(1H)-one - Coumarin-3-yl
- Tetrazolyl-phenyl
- Coumarin: Fluorescence for tracking
- Tetrazolyl: Increased polarity
4j () Dihydropyrimidin-2(1H)-one - Thioxo group
- Coumarin-3-yl
- Thioxo: Enhanced H-bonding
- Coumarin: Hydrophobicity
Compound Pyrido[1,2-a]pyrimidin-4-one - Fluorobenzisoxazole
- Piperidinyl-ethyl
- Fluoro: Lipophilicity and potency
- Piperidine: Target specificity

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability: The cyclopropyl group in the target compound likely reduces susceptibility to cytochrome P450-mediated oxidation compared to bulkier substituents like cyclohexyl (e.g., ’s cyclohexyl/cyclohexylamino derivatives) .
  • Solubility : The absence of polar groups (e.g., tetrazolyl in 4i or thioxo in 4j) may reduce aqueous solubility but improve blood-brain barrier penetration .
  • Target Engagement : Piperidine-containing analogues (e.g., ’s fluorobenzisoxazole derivatives) are often optimized for CNS targets, suggesting the target compound may share similar applications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。